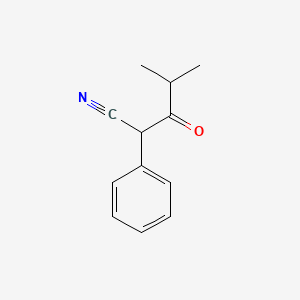

Oxazole, 2-ethyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

-

From Propionic Acid and Derivatives

-

One-Pot Reactions

Chemical Reactions Analysis

2-Ethyl-2-oxazoline serves as a monomer for cationic ring-opening polymerization to form poly(2-alkyloxazoline)s . These polymers are being investigated for their water solubility and biocompatibility, making them promising materials for biomedical applications .

Applications De Recherche Scientifique

Synthesis and Chemical Applications

Versatile Intermediate for Synthesis : Ethyl 2-chlorooxazole-4-carboxylate, a derivative of oxazole, is used for synthesizing various substituted oxazoles through regiocontrolled halogenation and palladium-catalyzed coupling reactions. These synthesized oxazoles have applications in organic chemistry and drug development (Hodgetts & Kershaw, 2002).

Coordination Chemistry in Organic Syntheses : Oxazolines, related to oxazoles, serve as chiral auxiliaries in transition metal-catalyzed asymmetric organic syntheses, highlighting their importance in coordination chemistry and synthetic applications (Gómez, Muller, & Rocamora, 1999).

Palladium-Catalyzed Alkylation : Direct and regioselective alkylation of ethyl oxazole-4-carboxylate with various halides has been accomplished using palladium catalysis, indicating its significance in creating chemically diverse structures (Verrier, Hoarau, & Marsais, 2009).

Biological and Medicinal Applications

Biological Activities : Oxazole is a central structural motif in various pharmaceuticals, with a wide spectrum of biological activities. Its derivatives have been explored for therapeutic potentials in medicinal chemistry (Kakkar & Narasimhan, 2019).

Anticancer Research : Oxazoles, due to their structural and chemical diversity, are targets for anticancer research. They can interact with various enzymes and receptors, making them valuable in drug discovery (Chiacchio et al., 2020).

Transition-Metal-Free Synthesis in Drug Discovery : The synthesis of oxazole heterocycles through metal-free reactions is crucial in drug discovery due to the potential toxicity and cost of transition-metal-catalyzed reactions (Ibrar et al., 2016).

Miscellaneous Applications

Catalytic One-Pot Synthesis : Oxazol-2(3H)-ones, derivatives of oxazole, have applications in the synthesis of various compounds, including antimicrobial agents and natural products (Boersch et al., 2016).

Corrosion Inhibition : Novel oxazole derivatives like 4,5-diethyl 1,3-oxazol-4-yl)methyl]-4,5-dihydro-1H-1,2,3-triazole-4,5-dicarboxylate (OxTDC) have shown potential as anti-corrosion agents for mild steel in acidic environments (Rahmani et al., 2019).

Cationic Ring-Opening Polymerization : Oxazole derivatives have been used in the polymerization process, indicating their utility in material science (Simionescu, Onofrei, & Grigoras, 1987).

Propriétés

IUPAC Name |

2-ethyl-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c1-2-5-6-3-4-7-5/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUCDHPJUXCCMDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]cyclohexanecarboxamide](/img/structure/B2687176.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2687178.png)

![(E)-4-(N,N-diisobutylsulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2687179.png)

![N-(3,4-dichlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2687183.png)

![3-(Propan-2-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one](/img/structure/B2687188.png)

![2-(ethanesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2687190.png)

![(Z)-ethyl 2-(6-sulfamoyl-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2687195.png)